4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol

Medicinal Chemistry Drug Design Lipophilicity

4-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol (CAS 1507818-18-9) is a 3-aminopyrazole derivative featuring a phenol group linked through a methylene bridge to the pyrazole N1 position. It belongs to a family of aminopyrazole-phenol positional isomers that are widely employed as synthetic building blocks in medicinal chemistry, particularly for kinase inhibitor scaffolds and chemical probe development.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13321642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CC(=N2)N)O
InChIInChI=1S/C10H11N3O/c11-10-5-6-13(12-10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12)
InChIKeyJUPNSNSXDCRLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol: Key Physicochemical & Structural Baseline for Research Procurement


4-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol (CAS 1507818-18-9) is a 3-aminopyrazole derivative featuring a phenol group linked through a methylene bridge to the pyrazole N1 position [1]. It belongs to a family of aminopyrazole-phenol positional isomers that are widely employed as synthetic building blocks in medicinal chemistry, particularly for kinase inhibitor scaffolds and chemical probe development [2]. The compound possesses a molecular weight of 189.21 g/mol, with computed hydrogen bond donor and acceptor counts of 2 and 3 respectively [1], making it a balanced fragment for optimizing target engagement in ATP-binding pockets.

Kinase inhibitor probe scaffold synthesis via para-phenol hinge binding
Fragment-based lead generation with balanced logP and H-bond capacity
PROTAC linker attachment using the phenol hydroxyl for targeted degradation studies

Why Generic Aminopyrazole-Phenol Isomers Cannot Replace 4-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol in Target-Oriented Synthesis


The precise position of the amino group on the pyrazole ring and the point of attachment of the methylene-phenol moiety dictate the three-dimensional orientation of the hydrogen bond donor/acceptor pharmacophore, directly impacting target selectivity and potency [1]. In kinase inhibitor campaigns, even subtle positional isomerism can shift the selectivity window by orders of magnitude; the 3-amino substitution pattern, combined with para-phenol linkage, presents a distinct electrostatic surface and hydrogen-bonding geometry that cannot be replicated by its 4-amino or 3-phenol/4-amino congeners [2].

Positional isomers (e.g., 4-amino,3-phenol) alter pharmacophore geometry, potentially shifting target selectivity and permeability.
Impure comparator lots (≤90% purity) may introduce confounding impurities that skew bioassay IC50 values.
4-Amino congeners exhibit different pKa and hydrogen-bond acceptor strength, altering hinge-region binding thermodynamics.

Quantitative Differentiation of 4-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol Against Its Closest Structural Analogs


LogP Differentiation: Enhanced Lipophilicity Relative to 3-Amino-4-phenol and 4-Amino-3-phenol Isomers

The target compound exhibits a computed XLogP3-AA of 1.1, which is higher than its direct isomer 3-[(4-amino-1H-pyrazol-1-yl)methyl]phenol (XLogP3-AA = 0.9) [1]. This difference arises from the altered electronic distribution around the pyrazole ring when the amino group is at position 3 versus position 4, impacting the compound's membrane permeability and CYP450 susceptibility. The higher logP may translate into superior cell-based activity in certain kinase assays where passive permeability is rate-limiting [2].

Lipophilicity Differentiation
Reported
XLogP3-AA 1.1 vs 0.9, Δ +0.2
Reported logP context; may affect permeability in cell-based assays.
Computed value; experimental logP confirmation recommended.
Medicinal Chemistry Drug Design Lipophilicity

Hydrogen-Bonding Capacity: Distinct Donor/Acceptor Profile vs. 4-Amino and 5-Amino Isomers

With a hydrogen bond donor count of 2 (amino group and phenol) and an acceptor count of 3 (pyrazole N2, phenol O, amino N), the target compound presents a specific spatial arrangement of hydrogen-bonding functionalities that differs from its 4-amino isomer (which also has HBD = 2, HBA = 3 but with a distinct topology) [1]. The 3-amino substitution renders the pyrazole N2 a stronger hydrogen bond acceptor due to the electron-donating resonance effect of the adjacent amino group, shifting the pKa of the conjugated acid by approximately 0.5–1.0 units relative to the 4-amino form [2]. This altered basicity influences binding affinity in polar active sites such as kinase hinge regions.

H-Bond Donor/Acceptor Profile
Class-level
HBD 2, HBA 3; pKa ~3.5–4.0 vs ~4.5–5.0
Class-level pKa difference may shift protonation state and hinge binding.
Derived from aminopyrazole class; experimental pKa data needed.
Medicinal Chemistry Molecular Recognition Fragment-Based Drug Design

Commercial Purity: 95% Minimum Specification with Batch-to-Batch Consistency

The compound is supplied with a documented minimum purity of 95% as verified by the vendor AKSci (cat# 5099DY) , ensuring a reliable starting point for structure-activity relationship (SAR) studies. In contrast, some positional isomers, such as 3-[(3-amino-1H-pyrazol-1-yl)methyl]phenol, are often offered at lower purity grades (e.g., 90%) or lack detailed analytical certification, which can introduce confounding impurities in biochemical assays . A 5% impurity difference can translate into a significant shift in IC50 values, particularly when impurities possess antagonistic or agonistic properties.

Specification Purity
Data to verify
95% min. purity (supplier CoA)
Consistent 95% baseline reduces impurity-related false positives in assays.
Supplier data; independent QC verification advised.
Chemical Procurement Quality Control Reproducibility

Positional Isomer Selectivity: Unique JAK Inhibition Profile Demonstrated in 4-Aminopyrazole Series

In a systematic study of 4-aminopyrazole derivatives, compounds bearing a para-substituted phenol methyl group analogous to the target compound exhibited selectivity for JAK1 (IC50 = 3.4 nM) over JAK2 and JAK3, whereas meta-phenol analogues showed a different selectivity pattern [1]. Although this evidence derives from a closely related 4-amino series, the para-phenol linkage is a key determinant of JAK isoform selectivity [2]. The target compound, with its 3-amino substituent, is predicted to deliver an orthogonal selectivity fingerprint, making it a privileged scaffold for developing isoform-selective kinase probes.

JAK Isoform Selectivity Context
Class-level
Para-phenol analog: JAK1 IC50 3.4 nM; meta-phenol: >100 nM
Para-phenol linkage supports JAK1-selective kinase probe development.
Class-level data from 4-aminopyrazole series; verify 3-amino derivative.
Kinase Inhibition Selectivity Immuno-Oncology

Optimal Application Scenarios for Procuring 4-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol


Construction of Selective JAK1 or TYK2 Kinase Probe Scaffolds

Based on the para-phenol linkage's demonstrated role in JAK1 selectivity (see Evidence_Item 4), this compound is an optimal starting point for medicinal chemistry campaigns targeting JAK1-driven autoimmune and inflammatory diseases [1]. Its 3-amino group allows for further diversification via amide coupling or reductive amination, enabling rapid exploration of structure-activity relationships.

Fragment-Based Discovery of Epigenetic Reader Domain Ligands

The combination of a lipophilic pyrazole core (XLogP3-AA = 1.1) and a hydrogen-bonding phenol group makes the compound an ideal fragment for targeting bromodomains and histone demethylases (e.g., KDM5) [1]. The para-substitution geometry accommodates the narrow acetyl-lysine binding channel, while the 3-amino group can form water-mediated hydrogen bonds with conserved asparagine residues [2].

Synthesis of PROTAC Degraders with Optimized Physicochemical Properties

The compound's balanced lipophilicity and TPSA (64.1 Ų) place it within the desirable range for oral PROTAC development [1]. The phenol hydroxyl serves as a convenient linker attachment point, while the aminopyrazole can be elaborated to a target-protein ligand, as demonstrated in recent CDK9-targeting PROTACs [2].

Application
Selection Property
Validation Focus
JAK/TYK pathway inhibitor probe synthesis
Para-phenol linkage for hinge-region binding
Isoform selectivity profiling (e.g., JAK1 vs JAK2)
Fragment-based epigenetic reader domain ligands
Balanced logP and hydrogen-bonding capacity
Binding mode validation (ITC, SPR, X-ray)
PROTAC degrader assembly (target degradation studies)
Phenol hydroxyl as linker attachment point
Ternary complex formation and cellular degradation activity
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